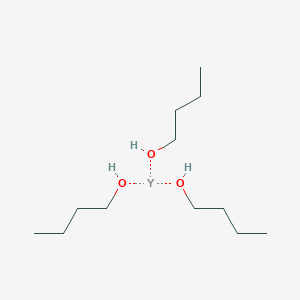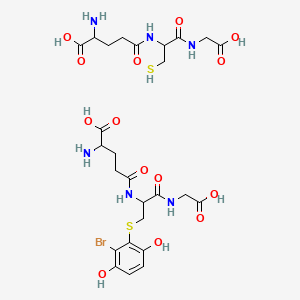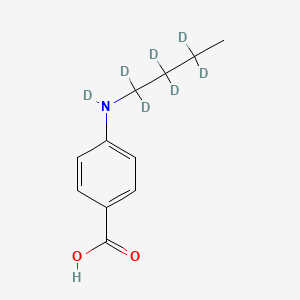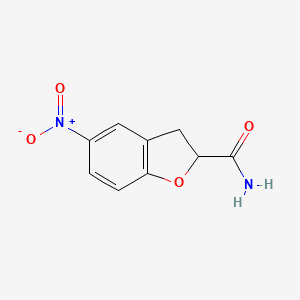
Heptanoic--d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic–d5 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research for metabolic analysis, allowing precise tracking and quantification of individual atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoic–d5 acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of heptanoic–d5 acid involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The production is carefully monitored to achieve high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Heptanoic–d5 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Heptanoic–d5 acid can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert heptanoic–d5 acid to its corresponding alcohol.
Substitution: The carboxylic acid group in heptanoic–d5 acid can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or acidic conditions.
Major Products:
Oxidation: Produces heptanoic acid derivatives.
Reduction: Yields heptanol.
Substitution: Forms esters and amides.
Scientific Research Applications
Heptanoic–d5 acid is extensively used in various scientific research fields:
Chemistry: Utilized as an internal standard in mass spectrometry for the analysis of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for research and development purposes
Mechanism of Action
The mechanism of action of heptanoic–d5 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of fatty acids .
Comparison with Similar Compounds
Heptanoic Acid: The non-deuterated form of heptanoic–d5 acid.
Hexanoic Acid: A six-carbon fatty acid with similar properties.
Octanoic Acid: An eight-carbon fatty acid with comparable chemical behavior.
Uniqueness: Heptanoic–d5 acid’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of fatty acids are required .
Properties
CAS No. |
1219803-98-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
135.22 g/mol |
IUPAC Name |
6,6,7,7,7-pentadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2 |
InChI Key |
MNWFXJYAOYHMED-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)O |
Canonical SMILES |
CCCCCCC(=O)O |
Synonyms |
Heptanoic--d5 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)


![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)





